molecular formula C23H22Cl2N2O3S B3682099 N~2~-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3682099
M. Wt: 477.4 g/mol
InChI Key: DNBCDAUZDFJTEE-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the glycinamide backbone, followed by the introduction of the 3,4-dichlorobenzyl, 2,5-dimethylphenyl, and phenylsulfonyl groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)glycinamide
  • N~2~-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycinamide
  • N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(3,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three substituent groups (3,4-dichlorobenzyl, 2,5-dimethylphenyl, and phenylsulfonyl) on the glycinamide backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-16-8-9-17(2)22(12-16)26-23(28)15-27(14-18-10-11-20(24)21(25)13-18)31(29,30)19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBCDAUZDFJTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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